methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including furan, benzofuran, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding lactones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of lactones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s furan and benzofuran moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound with anticancer and antimicrobial properties.
Uniqueness
Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of furan, benzofuran, and pyrrole moieties, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C27H23NO7 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-1-(furan-2-ylmethyl)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C27H23NO7/c1-15-12-19-13-18(9-10-21(19)35-15)24(29)22-23(16-5-7-17(8-6-16)27(32)33-2)28(26(31)25(22)30)14-20-4-3-11-34-20/h3-11,13,15,23,29H,12,14H2,1-2H3/b24-22- |
InChI Key |
CNONGDKJLFDDEA-GYHWCHFESA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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